
4-(Chloromethyl)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)nonane is an organic compound with the molecular formula C10H21Cl It is a chlorinated derivative of nonane, where a chlorine atom is attached to the fourth carbon of the nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Chloromethyl)nonane can be synthesized through several methods. One common approach involves the chloromethylation of nonane using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the chloromethylation reaction. The use of catalysts like zinc chloride or other Lewis acids is crucial for achieving high yields.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)nonane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted nonanes with various functional groups replacing the chlorine atom.
Oxidation: Products include 4-(Hydroxymethyl)nonane or 4-(Carboxymethyl)nonane.
Reduction: The major product is nonane.
Scientific Research Applications
4-(Chloromethyl)nonane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals, polymers, and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)nonane primarily involves its reactivity as a chlorinated alkane. The chlorine atom, being an electron-withdrawing group, makes the carbon it is attached to more susceptible to nucleophilic attack. This property is exploited in various substitution reactions where nucleophiles replace the chlorine atom. The pathways involved include the formation of a carbocation intermediate or a direct nucleophilic substitution mechanism.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)nonane: Similar in structure but with a bromine atom instead of chlorine. Bromine is a better leaving group, making it more reactive in nucleophilic substitution reactions.
4-(Hydroxymethyl)nonane: Contains a hydroxyl group instead of chlorine, making it more hydrophilic and reactive in oxidation reactions.
4-(Methoxymethyl)nonane: Contains a methoxy group, which affects its reactivity and solubility properties.
Uniqueness
4-(Chloromethyl)nonane is unique due to the presence of the chloromethyl group, which provides a balance between reactivity and stability. The chlorine atom is a good leaving group, making the compound versatile in various chemical transformations. Its relatively simple structure also makes it an ideal candidate for studying fundamental organic reactions.
Properties
Molecular Formula |
C10H21Cl |
|---|---|
Molecular Weight |
176.72 g/mol |
IUPAC Name |
4-(chloromethyl)nonane |
InChI |
InChI=1S/C10H21Cl/c1-3-5-6-8-10(9-11)7-4-2/h10H,3-9H2,1-2H3 |
InChI Key |
XCUQACNJYLSDFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


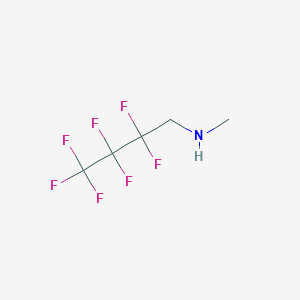

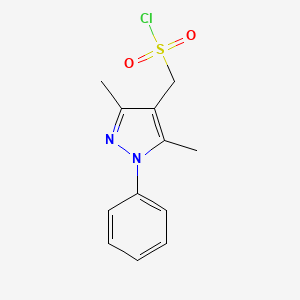
![2-[3-(Difluoromethoxy)phenyl]oxirane](/img/structure/B13522007.png)
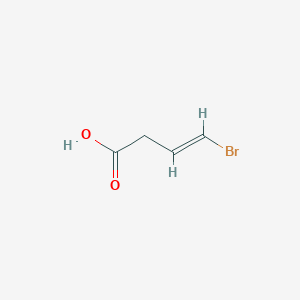
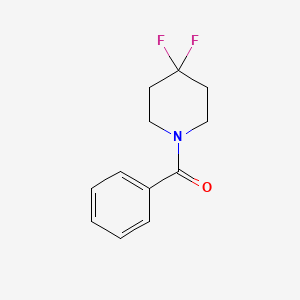
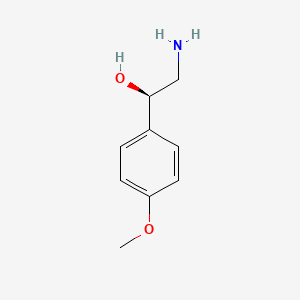

![o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine](/img/structure/B13522029.png)
![1-Azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13522035.png)
![3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride](/img/structure/B13522043.png)
![3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13522046.png)
amino}-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B13522053.png)

